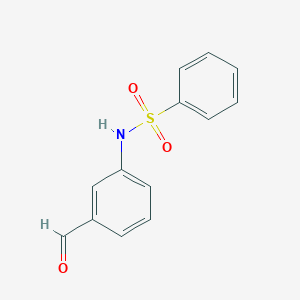

N-(3-formylphenyl)benzenesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(3-formylphenyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3S/c15-10-11-5-4-6-12(9-11)14-18(16,17)13-7-2-1-3-8-13/h1-10,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYNPRCCUVAUTHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70383413 | |

| Record name | N-(3-formylphenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151721-35-6 | |

| Record name | N-(3-formylphenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of N-(3-formylphenyl)benzenesulfonamide: A Keystone Intermediate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3-formylphenyl)benzenesulfonamide is a pivotal synthetic intermediate that marries the well-established pharmacological relevance of the benzenesulfonamide scaffold with the synthetic versatility of an aromatic aldehyde. This guide provides a comprehensive overview of its synthesis, purification, and detailed characterization. Authored from the perspective of a senior application scientist, this document moves beyond a simple recitation of methods to explain the underlying chemical principles and rationale that inform the procedural steps. We will delve into a robust and reproducible synthetic protocol, explore the expected outcomes of key analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), and discuss the compound's strategic importance in the design and discovery of novel therapeutic agents.

Introduction: Strategic Importance in Drug Discovery

The benzenesulfonamide moiety is a privileged scaffold in medicinal chemistry, forming the core of a wide array of therapeutic agents. Its prevalence stems from its ability to act as a bioisostere for carboxylic acids and to engage in key hydrogen bonding interactions with biological targets. This has led to the development of drugs across numerous classes, including diuretics, antidiabetic agents, and notably, carbonic anhydrase and kinase inhibitors[1][2].

The incorporation of a formyl group at the meta-position of the N-phenyl ring transforms the benzenesulfonamide core into a versatile platform for further chemical elaboration. The aldehyde functionality serves as a reactive handle for a multitude of chemical transformations, such as reductive amination, Wittig reactions, and the formation of imines and hydrazones, enabling the construction of complex molecular architectures and the exploration of diverse chemical space[3]. This strategic combination of a proven pharmacophore and a reactive functional group makes this compound a valuable starting material for the synthesis of novel drug candidates.

Synthesis of this compound

The most direct and widely employed method for the synthesis of this compound is the sulfonylation of 3-aminobenzaldehyde with benzenesulfonyl chloride. This reaction is a classic example of a Schotten-Baumann reaction, involving the acylation of an amine with a sulfonyl chloride under basic conditions.

Causality Behind Experimental Choices

The choice of reagents and conditions for this synthesis is dictated by the need to selectively form the sulfonamide bond without promoting side reactions involving the aldehyde functionality.

-

Starting Materials : 3-Aminobenzaldehyde is selected for its commercially availability and the desired meta-substitution pattern. Benzenesulfonyl chloride is the corresponding acylating agent.

-

Base : A non-nucleophilic organic base, such as pyridine or triethylamine, is crucial. Its role is to neutralize the hydrochloric acid byproduct of the reaction, driving the equilibrium towards product formation. An inorganic base in an aqueous medium is generally avoided to prevent potential complications with the aldehyde group and to ensure solubility of the organic reactants.

-

Solvent : An inert aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is preferred to dissolve the reactants and facilitate the reaction without participating in it.

-

Temperature : The reaction is typically conducted at a reduced temperature (0-5 °C) to control the exothermicity of the reaction and to minimize potential side reactions, such as oxidation of the aldehyde.

Detailed Experimental Protocol

Materials:

-

3-Aminobenzaldehyde

-

Benzenesulfonyl chloride

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 3-aminobenzaldehyde (1.0 eq) in anhydrous dichloromethane.

-

Cool the solution to 0-5 °C using an ice bath.

-

To the cooled solution, add anhydrous pyridine (1.2 eq) dropwise.

-

Slowly add a solution of benzenesulfonyl chloride (1.1 eq) in anhydrous dichloromethane to the reaction mixture over 30 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude this compound is typically a solid that can be purified by recrystallization.

Procedure:

-

Dissolve the crude product in a minimum amount of hot ethanol.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to promote crystallization.

-

Collect the crystalline solid by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

This procedure typically yields this compound as a white to off-white crystalline solid with a purity suitable for subsequent synthetic steps.

Caption: Synthesis workflow for this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.

Caption: Characterization workflow for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR are critical for confirming the synthesis of this compound.

| ¹H NMR Predicted Chemical Shifts (ppm) | ¹³C NMR Predicted Chemical Shifts (ppm) |

| ~10.0 (s, 1H, -CHO) | ~192.0 (CHO) |

| ~7.8-8.0 (m, 2H, Ar-H) | ~140.0 (Ar-C) |

| ~7.4-7.7 (m, 7H, Ar-H) | ~138.0 (Ar-C) |

| ~10.5 (br s, 1H, -SO₂NH-) | ~133.0 (Ar-CH) |

| ~129.0 (Ar-CH) | |

| ~127.0 (Ar-CH) | |

| ~124.0 (Ar-CH) | |

| ~122.0 (Ar-CH) | |

| Predicted shifts are estimates and may vary based on solvent and experimental conditions. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, and S=O functional groups.

| Functional Group | **Characteristic Absorption (cm⁻¹) ** |

| N-H stretch (sulfonamide) | 3300 - 3200 |

| C-H stretch (aromatic) | 3100 - 3000 |

| C=O stretch (aldehyde) | 1710 - 1690 |

| C=C stretch (aromatic) | 1600 - 1450 |

| S=O stretch (sulfonamide, asymmetric) | 1350 - 1310 |

| S=O stretch (sulfonamide, symmetric) | 1170 - 1150 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (MW: 261.3 g/mol ), the mass spectrum would be expected to show a molecular ion peak [M]+ or [M+H]+ depending on the ionization technique. Common fragmentation patterns for benzenesulfonamides include the loss of SO₂ (64 Da) and cleavage of the S-N bond[4][5].

Applications in Drug Development: A Case Study Perspective

The true value of this compound lies in its application as a versatile intermediate for the synthesis of biologically active compounds. The benzenesulfonamide scaffold is a cornerstone in the design of carbonic anhydrase inhibitors (CAIs), which are used in the treatment of glaucoma, epilepsy, and certain types of cancer[4][6][7].

The formyl group on this compound provides a convenient point of attachment for various side chains to explore structure-activity relationships (SAR). For instance, it can be readily converted into an oxime, which can then be further functionalized. A notable example of a drug development program that highlights the utility of the benzenesulfonamide scaffold is the discovery of potent and selective kinase inhibitors. For instance, in the development of novel PLK4 inhibitors for the treatment of breast cancer, the N-(1H-indazol-6-yl)benzenesulfonamide core was utilized as a key structural motif[8]. While this example does not directly start from this compound, it underscores the importance of the benzenesulfonamide scaffold in kinase inhibitor design. The formyl group of our title compound could be used in a Knoevenagel condensation to introduce a variety of substituents, a strategy that has been employed in the synthesis of other kinase inhibitors[9].

Conclusion

This compound is a high-value synthetic intermediate that provides a direct entry point into the vast and pharmacologically rich chemical space of benzenesulfonamide derivatives. This guide has provided a detailed, rationale-driven protocol for its synthesis and purification, along with a comprehensive overview of the analytical techniques required for its characterization. The strategic positioning of the reactive formyl group on the proven benzenesulfonamide scaffold makes this compound a powerful tool for medicinal chemists and drug development professionals in the ongoing quest for novel and effective therapeutic agents.

References

-

Angeli, A., et al. (2013). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters, 4(6), 549-553. [Link]

-

Zaman, K., et al. (2018). Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. Journal of Medicinal Chemistry, 61(9), 4046-4061. [Link]

-

Wang, W., et al. (2018). Design, Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase IX Inhibitory Evaluations of Novel N-Substituted-β-d-Glucosamine Derivatives that Incorporate Benzenesulfonamides. Molecules, 23(11), 2959. [Link]

-

Perez, E. R., et al. (2013). Gas-Phase Fragmentations of Anions Derived from N-Phenyl Benzenesulfonamides. Journal of the American Society for Mass Spectrometry, 24(11), 1734-1743. [Link]

-

Akkarasetskul, N., et al. (2017). Synthesis of kinase inhibitors containing a pentafluorosulfanyl moiety. Organic & Biomolecular Chemistry, 15(41), 8768-8777. [Link]

-

Li, Y., et al. (2022). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. European Journal of Medicinal Chemistry, 243, 114757. [Link]

-

Thenmozhi, S., et al. (2009). N-(2-Formylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 11), o2810. [Link]

-

Gowda, B. T., et al. (2010). N-(3-Methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 2), o434. [Link]

-

Castillo, A. M., Patiny, L., & Wist, J. (2011). Fast and Accurate Algorithm for the Simulation of NMR spectra of Large Spin Systems. Journal of Magnetic Resonance, 209(2), 123-130. [Link]

-

Ghorab, M. M., et al. (2016). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Mini-Reviews in Medicinal Chemistry, 16(1), 18-44. [Link]

-

PubChem. 3-Aminobenzene-1-sulfonyl chloride. [Link]

-

Kazancioglu, E., et al. (2020). Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. Bioorganic Chemistry, 104, 104279. [Link]

Sources

- 1. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Carbonic anhydrase inhibitors: synthesis of N-morpholylthiocarbonylsulfenylamino aromatic/heterocyclic sulfonamides and their interaction with isozymes I, II and IV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. | Semantic Scholar [semanticscholar.org]

- 6. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase IX Inhibitory Evaluations of Novel N-Substituted-β-d-Glucosamine Derivatives that Incorporate Benzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of kinase inhibitors containing a pentafluorosulfanyl moiety - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-(3-formylphenyl)benzenesulfonamide: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-(3-formylphenyl)benzenesulfonamide, a versatile bifunctional organic compound. The document delineates its chemical identity, including its CAS number and IUPAC name, and presents detailed synthetic protocols based on established chemical transformations. Furthermore, it covers the characterization of the molecule, its inherent chemical reactivity, and its potential applications as a pivotal intermediate in medicinal chemistry and organic synthesis. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering both foundational knowledge and practical insights into the utility of this compound.

Introduction and Chemical Identity

This compound is a chemical compound that integrates a benzenesulfonamide scaffold with a formylphenyl group. This unique combination of functional groups—a sulfonamide and an aldehyde—renders it a highly valuable building block in the synthesis of more complex molecular architectures. The benzenesulfonamide moiety is a well-established pharmacophore found in a wide array of therapeutic agents, known for its diverse biological activities, including antimicrobial and antiviral properties[1]. The formyl group, a reactive aldehyde, provides a chemical handle for a variety of transformations, such as nucleophilic additions, condensations, and redox reactions, making it an ideal precursor for the elaboration of diverse chemical libraries[1].

Table 1: Compound Identification

| Identifier | Value |

| CAS Number | 151721-35-6[2] |

| IUPAC Name | This compound[1] |

| Molecular Formula | C₁₃H₁₁NO₃S[2] |

| Molecular Weight | 261.30 g/mol [2] |

| Synonym | N-(3-methanoylphenyl)benzenesulfonamide[2] |

Synthesis of this compound

The synthesis of this compound can be approached through two primary retrosynthetic pathways, both of which are well-precedented in organic chemistry literature for analogous compounds.

Method A: Sulfonylation of 3-Aminobenzaldehyde

This direct approach involves the reaction of 3-aminobenzaldehyde with benzenesulfonyl chloride. This is a classic example of the Hinsberg reaction for primary amines, where the amine acts as a nucleophile attacking the electrophilic sulfur of the sulfonyl chloride[3].

Experimental Protocol: Synthesis via Sulfonylation

Materials:

-

3-Aminobenzaldehyde

-

Benzenesulfonyl chloride[4]

-

Pyridine or aqueous alkali (e.g., NaOH or KOH)[3]

-

Dichloromethane or other suitable inert solvent

-

Hydrochloric acid (for workup)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 3-aminobenzaldehyde in a suitable solvent such as dichloromethane.

-

Add an equivalent of a base, such as pyridine, to the solution to act as an acid scavenger.

-

Cool the mixture in an ice bath to 0-5 °C.

-

Slowly add benzenesulfonyl chloride (1 equivalent) dropwise to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

If an organic solvent was used, separate the organic layer. Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield this compound.

Method B: Oxidation of N-(3-(hydroxymethyl)phenyl)benzenesulfonamide

Experimental Protocol: Synthesis via Oxidation

Step 1: Synthesis of N-(3-(hydroxymethyl)phenyl)benzenesulfonamide

-

Follow the procedure outlined in Method A, substituting 3-aminobenzaldehyde with 3-aminobenzyl alcohol.

Step 2: Oxidation to this compound Materials:

-

N-(3-(hydroxymethyl)phenyl)benzenesulfonamide

-

Pyridinium chlorochromate (PCC) or other suitable oxidizing agent (e.g., Dess-Martin periodinane)

-

Dry dichloromethane

-

Silica gel

Procedure:

-

In a flask containing a stirred solution of PCC (approximately 2 equivalents) in dry dichloromethane, add a solution of N-(3-(hydroxymethyl)phenyl)benzenesulfonamide (1 equivalent) in dry dichloromethane at room temperature.

-

Stir the reaction mixture for several hours until TLC analysis indicates the complete consumption of the starting material[5].

-

Upon completion, dilute the reaction mixture with an equal volume of diethyl ether and pass it through a short plug of silica gel to remove the chromium salts.

-

Wash the silica gel plug with additional diethyl ether.

-

Combine the organic filtrates and concentrate under reduced pressure to obtain the crude this compound.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Caption: Synthetic routes to this compound.

Physicochemical and Spectroscopic Characterization

Table 2: Predicted Physicochemical and Spectroscopic Data

| Property | Predicted/Typical Value |

| Melting Point | Expected to be a crystalline solid with a distinct melting point. |

| ¹H NMR | Aromatic protons (multiplets, δ 7-8 ppm), Aldehyde proton (singlet, δ ~10 ppm), Sulfonamide N-H (broad singlet, variable shift). |

| ¹³C NMR | Aromatic carbons (δ 110-140 ppm), Aldehyde carbonyl carbon (δ ~190 ppm). |

| FT-IR (cm⁻¹) | N-H stretch (~3250), C-H aromatic stretch (~3100-3000), C=O aldehyde stretch (~1700), S=O asymmetric and symmetric stretches (~1350 and ~1160). |

Chemical Reactivity and Synthetic Applications

The dual functionality of this compound makes it a versatile intermediate for the synthesis of a wide range of derivatives.

Reactions of the Formyl Group

The aldehyde functionality is a key site for chemical transformations[1].

-

Reductive Amination: The formyl group can undergo reductive amination with various primary and secondary amines to introduce new substituents, a common strategy in the synthesis of bioactive molecules.

-

Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) can convert the formyl group into an alkene, allowing for carbon chain extension.

-

Condensation Reactions: Condensation with active methylene compounds (e.g., malonates) or amines/hydrazines can lead to the formation of α,β-unsaturated systems, imines, or hydrazones, respectively. These derivatives are often investigated for their biological activities.

-

Oxidation and Reduction: The aldehyde can be easily oxidized to a carboxylic acid using reagents like potassium permanganate or Jones reagent, or reduced to a primary alcohol with reducing agents such as sodium borohydride[1].

Reactions of the Sulfonamide Group

The sulfonamide moiety also offers opportunities for further derivatization.

-

N-Alkylation/Arylation: The acidic proton on the sulfonamide nitrogen can be removed by a base, and the resulting anion can be alkylated or arylated to produce N-substituted derivatives.

Caption: Reactivity of this compound.

Potential Applications in Drug Discovery and Development

The benzenesulfonamide core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities. While specific biological data for this compound is not extensively published, its potential can be inferred from studies on analogous compounds. Benzenesulfonamide derivatives have been investigated as:

-

Antimicrobial agents

-

Antiviral agents (e.g., HIV-1 capsid inhibitors) [1]

-

Anticancer agents

-

Anti-inflammatory agents

The presence of the formyl group allows for the systematic modification of the molecule, making it an excellent candidate for structure-activity relationship (SAR) studies. By reacting the aldehyde with a diverse set of amines, hydrazines, or other nucleophiles, a library of derivatives can be readily synthesized and screened for biological activity against various therapeutic targets.

Conclusion

This compound is a synthetically valuable molecule that serves as a versatile intermediate in organic synthesis and medicinal chemistry. Its straightforward synthesis from readily available starting materials, combined with the orthogonal reactivity of its formyl and sulfonamide functional groups, provides a robust platform for the development of novel compounds with potential therapeutic applications. This guide has provided a detailed overview of its synthesis, characterization, and reactivity to aid researchers in harnessing the full potential of this important chemical building block.

References

-

Benzenesulfonyl chloride. Organic Syntheses Procedure. Available at: [Link]

-

N-(2-Formylphenyl)benzenesulfonamide. PMC - NIH. Available at: [Link]

-

(PDF) 4-[(3-Formyl-4-hydroxyphenyl)diazenyl]-N-(pyrimidin-2-yl)benzenesulfonamide. ResearchGate. Available at: [Link]

-

Crystal structure and Hirshfeld surface analysis of N-[2-(5-methylfuran-2-yl)phenyl]. NIH. Available at: [Link]

-

Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. PMC - NIH. Available at: [Link]

-

Hinsberg reaction. Wikipedia. Available at: [Link]

Sources

A Comprehensive Spectroscopic Guide to N-(3-formylphenyl)benzenesulfonamide

Abstract

N-(3-formylphenyl)benzenesulfonamide (CAS No. 151721-35-6) is a pivotal bifunctional molecule utilized in organic synthesis and medicinal chemistry.[1] Its structure, incorporating a reactive aldehyde and a biologically significant benzenesulfonamide scaffold, makes it a valuable building block for creating more complex therapeutic agents and research compounds.[1] Rigorous structural confirmation and purity assessment are paramount, necessitating a multi-faceted analytical approach. This technical guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—as applied to the characterization of this compound. We delve into the theoretical underpinnings, predicted spectral data, standardized experimental protocols, and the synergistic interpretation of these datasets to provide an unambiguous structural elucidation. This document is intended for researchers, chemists, and quality control professionals engaged in the synthesis and application of sulfonamide-based compounds.

Molecular Structure and Spectroscopic Overview

The unique spectral signature of this compound arises from its distinct functional groups: a monosubstituted benzene ring from the sulfonyl group, a meta-disubstituted benzene ring, a sulfonamide linkage (-SO₂NH-), and a formyl group (-CHO). Each component contributes characteristic signals across different spectroscopic platforms, allowing for a comprehensive structural confirmation.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are indispensable for confirming the substitution pattern and the presence of all key protons and carbons.

Causality Behind Experimental Choices

The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it readily dissolves the compound and, importantly, its residual water peak does not obscure the aromatic signals. Furthermore, the acidic N-H proton of the sulfonamide is observable in DMSO-d₆, often as a broad singlet, which might be lost due to exchange in other solvents like D₂O or CD₃OD. A standard operating frequency of 400 MHz or higher for ¹H NMR is recommended to achieve sufficient signal dispersion in the complex aromatic region.

Predicted ¹H and ¹³C NMR Spectral Data

The electron-withdrawing nature of the sulfonyl (-SO₂) and formyl (-CHO) groups deshields adjacent protons and carbons, shifting their signals downfield. Aromatic protons typically resonate between 6.5 and 8.5 ppm.[2][3][4] The aldehyde proton is highly deshielded and appears in a very characteristic region around 9.5-10.5 ppm.[5]

Table 1: Predicted ¹H and ¹³C NMR Data for this compound in DMSO-d₆

| ¹H NMR | δ (ppm) | Multiplicity | Integration | Assignment | ¹³C NMR | δ (ppm) | Assignment |

| H-N | ~10.5 | br s | 1H | -SO₂H N- | C=O | ~193 | C HO |

| H-α | ~10.0 | s | 1H | -CH O | C-i (S) | ~140 | C -SO₂ |

| Ar-H | ~7.9-8.0 | m | 2H | Protons ortho to -SO₂ | C-i (N) | ~139 | C -NH |

| Ar-H | ~7.5-7.8 | m | 7H | Remaining aromatic protons | C-i (CHO) | ~137 | C -CHO |

| Ar-C | ~120-135 | Aromatic CH |

Note: The aromatic region (7.5-8.0 ppm) will contain complex overlapping multiplets due to coupling between the protons on both benzene rings. 2D NMR techniques like COSY and HSQC would be required for definitive assignment.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Accurately weigh 10-15 mg of this compound and dissolve it in approximately 0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Tune and shim the probe to optimize magnetic field homogeneity.

-

Acquire a standard ¹H spectrum with a 90° pulse angle, a relaxation delay of 2 seconds, and 16-32 scans for good signal-to-noise.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Calibrate the spectrum using the residual solvent peak of DMSO-d₆ at 2.50 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Use a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Calibrate the spectrum using the central peak of the DMSO-d₆ multiplet at 39.52 ppm.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in a molecule based on their unique vibrational frequencies.

Causality Behind Experimental Choices

The Attenuated Total Reflectance (ATR) method is preferred for its simplicity and speed, requiring minimal sample preparation. Alternatively, the potassium bromide (KBr) pellet method can be used for solid samples to obtain a high-quality spectrum, avoiding solvent interference. The key is to identify the sharp, intense carbonyl stretch and the characteristic vibrations of the sulfonamide group.

Predicted IR Spectral Data

The spectrum will be dominated by absorptions from the aromatic rings, the aldehyde, and the sulfonamide moiety. Aromatic aldehydes typically show a C=O stretching vibration around 1705 cm⁻¹.[5][6][7] The sulfonamide group is characterized by strong S=O stretching bands.[8]

Table 2: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| ~3350 | Medium, Sharp | N-H Stretch | Sulfonamide (-SO₂NH -) |

| ~3100-3000 | Medium | Aromatic C-H Stretch | Ar-H |

| ~2850, ~2750 | Weak | Aldehydic C-H Stretch (Fermi doublet) | -C HO |

| ~1705 | Strong, Sharp | C=O Stretch | Aldehyde (-C=O ) |

| ~1600, ~1480 | Medium | C=C Stretch | Aromatic Ring |

| ~1340 | Strong | Asymmetric S=O Stretch | S=O ₂ |

| ~1160 | Strong | Symmetric S=O Stretch | S=O ₂ |

| ~910 | Medium | S-N Stretch | S-N |

Experimental Protocol: ATR-IR Spectroscopy

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR stage. This is crucial as it will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and H₂O.

-

Sample Application: Place a small amount (a few milligrams) of the solid this compound powder onto the ATR crystal.

-

Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Initiate the scan. Typically, 16-32 scans are co-added to produce the final spectrum.

-

Cleaning: After analysis, clean the crystal and anvil thoroughly.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural insights through the analysis of its fragmentation patterns.

Causality Behind Experimental Choices

Electrospray Ionization (ESI) is a "soft" ionization technique ideal for polar molecules like this compound. It typically generates the protonated molecular ion [M+H]⁺ with minimal initial fragmentation, which is essential for determining the molecular weight. Tandem mass spectrometry (MS/MS), involving collision-induced dissociation (CID), is then used to controllably fragment the parent ion and elucidate the structure.

Predicted Mass Spectral Data

The molecular weight of this compound (C₁₃H₁₁NO₃S) is 261.30 g/mol .[1][9] The primary ion observed in positive mode ESI-MS will be the protonated molecule at an m/z of 262.3. The fragmentation of sulfonamides is well-documented and often involves cleavage of the S-N bond or the loss of sulfur dioxide (SO₂).[10][11][12]

Table 3: Predicted ESI-MS and MS/MS Fragments

| m/z | Ion | Description |

| 262.3 | [M+H]⁺ | Protonated molecular ion |

| 198.3 | [M+H - SO₂]⁺ | Loss of sulfur dioxide (64 Da) |

| 141.1 | [C₆H₅SO₂]⁺ | Benzenesulfonyl cation |

| 122.1 | [H₂NC₆H₄CHO + H]⁺ | Protonated 3-aminobenzaldehyde |

digraph "MS_Fragmentation_Pathway" { graph [splines=ortho, nodesep=1]; node [shape=box, style=rounded, fontname="Helvetica", color="#5F6368", fontcolor="#202124"]; edge [color="#4285F4"];parent [label="[M+H]⁺\nm/z = 262.3", fillcolor="#F1F3F4", style=filled]; frag1 [label="[C₆H₅SO₂]⁺\nm/z = 141.1", fillcolor="#F1F3F4", style=filled]; frag2 [label="[H₂NC₆H₄CHO + H]⁺\nm/z = 122.1", fillcolor="#F1F3F4", style=filled]; frag3 [label="[M+H - SO₂]⁺\nm/z = 198.3", fillcolor="#F1F3F4", style=filled];

parent -> frag1 [label=" S-N Cleavage "]; parent -> frag2 [label=" S-N Cleavage "]; parent -> frag3 [label=" Loss of SO₂ "]; }

Caption: Predicted major fragmentation pathways in ESI-MS/MS.

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile. A small amount of formic acid (0.1%) may be added to promote protonation.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

MS Scan (Full Scan): Acquire a full scan mass spectrum (e.g., over a range of m/z 50-500) to identify the [M+H]⁺ ion. Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize its signal.

-

MS/MS Scan (Product Ion Scan):

-

Select the [M+H]⁺ ion (m/z 262.3) as the precursor ion in the first mass analyzer.

-

Introduce a collision gas (e.g., argon or nitrogen) into the collision cell.

-

Apply collision energy to induce fragmentation.

-

Scan the second mass analyzer to detect the resulting fragment (product) ions.

-

Integrated Analysis Workflow

No single technique provides a complete picture. The power of spectroscopic characterization lies in integrating the data from NMR, IR, and MS. The workflow below illustrates a self-validating system for structural confirmation.

Caption: Logical workflow for integrated spectroscopic analysis.

-

Initial Check (MS & IR): Mass spectrometry first confirms the molecular weight, while IR spectroscopy quickly verifies the presence of the essential aldehyde and sulfonamide functional groups.

-

Framework Confirmation (NMR): NMR spectroscopy then provides the definitive carbon-hydrogen framework, confirming the number of protons and carbons and their connectivity through chemical shifts and coupling patterns.

-

Final Validation: When the molecular weight from MS, the functional groups from IR, and the detailed framework from NMR are all consistent, the structure of this compound is unambiguously confirmed.

Conclusion

The spectroscopic characterization of this compound is a clear and systematic process when approached with an integrated strategy. The distinct signals from the aldehyde proton in ¹H NMR, the carbonyl carbon in ¹³C NMR, the strong C=O and S=O stretches in IR, and the definitive molecular ion in MS create a unique and verifiable fingerprint for the molecule. The protocols and predicted data within this guide serve as a robust reference for scientists, ensuring the accurate identification and quality assessment of this important chemical entity.

References

-

Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379. [Link]

-

Sun, W., Li, Y., & Wang, C. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 19(6), 842-850. [Link]

-

ResearchGate. (n.d.). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. Request PDF. [Link]

-

CHEM220 Laboratory. (2021, March 24). Interpreting Aromatic NMR Signals [Video]. YouTube. [Link]

-

Gao, J., Li, Y., & Wang, C. (2018). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. The Journal of Organic Chemistry, 83(21), 13295-13302. [Link]

-

ResearchGate. (n.d.). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. Request PDF. [Link]

-

Salem, F. B., & El-Tarras, M. F. (1979). Potentiometric and Atomic Absorption Spectrometric Determination of Sulfonamides in Pharmaceutical Preparations. Journal of the Association of Official Analytical Chemists, 62(6), 1312-1316. [Link]

-

Evangelisti, L., et al. (2021). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. Molecules, 26(11), 3237. [Link]

-

Organic Chemistry at CU Boulder. (n.d.). Aromatics. [Link]

-

Nagaraja, P., Naik, S. D., Shrestha, A. K., & Shivakumar, A. (2007). A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations. Acta Pharmaceutica, 57(3), 333-342. [Link]

-

Chemistry LibreTexts. (2025, January 22). 2.10: Spectroscopy of Aromatic Compounds. [Link]

-

Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. [Link]

-

University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

-

Slideshare. (n.d.). Analysis of sulfonamides. [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

OpenStax. (2023, September 20). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry. [Link]

-

NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]

-

Berkeley Learning Hub. (2025, March 4). Aldehyde IR Spectra Analysis. [Link]

-

Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

-

Amazon Web Services. (n.d.). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arene Carboxylic Acids. [Link]

-

Research India Publications. (n.d.). Synthesis and characterization of some sulfonamide dervatives. [Link]

-

National Institutes of Health. (n.d.). N-(2-Formylphenyl)benzenesulfonamide. PMC. [Link]

-

University of Bradford. (n.d.). Synthesis of sulfonamide-based ynamides and ynamines in water. Bradscholars. [Link]

-

ResearchGate. (n.d.). N-phenyl benzenesulfonamide derivatives synthesized. Download Table. [Link]

-

MDPI. (n.d.). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. [Link]

-

Gowda, B. T., et al. (2005). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC6H3SO2NH2. Zeitschrift für Naturforschung B, 60(6), 679-684. [Link]

-

ResearchGate. (n.d.). IR spectra of polymorphs of molecules 1 (a) and 6 (b). [Link]

-

PubChem. (n.d.). 4-(3-Formylphenyl)-Benzenesulfonamide. [Link]

-

PubChem. (n.d.). Benzenesulfonamide, N-(phenylsulfonyl)-. [Link]

-

National Institute of Standards and Technology. (n.d.). Benzenesulfonamide. NIST WebBook. [Link]

-

National Institutes of Health. (n.d.). N-(3-Methylphenyl)benzenesulfonamide. PMC. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]

- 8. znaturforsch.com [znaturforsch.com]

- 9. chemscene.com [chemscene.com]

- 10. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Solubility and Stability of N-(3-formylphenyl)benzenesulfonamide

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3-formylphenyl)benzenesulfonamide is a molecule of interest in medicinal chemistry and organic synthesis, featuring a reactive aldehyde and a benzenesulfonamide scaffold.[1] Understanding its solubility and stability is paramount for its effective application in drug discovery and development. This technical guide provides a comprehensive overview of the key physicochemical properties of this compound, detailed experimental protocols for determining its solubility and stability, and an analysis of its potential degradation pathways. This document is intended to serve as a practical resource for scientists, enabling robust experimental design and interpretation of results.

Introduction: A Molecule of Two Moieties

This compound incorporates two key functional groups that dictate its chemical behavior: the aromatic aldehyde (formyl group) and the benzenesulfonamide group. The interplay of these moieties governs the molecule's solubility, stability, and potential for further chemical transformations.

-

The Benzenesulfonamide Core: This structural motif is prevalent in a wide array of pharmaceuticals due to its diverse biological activities.[1] The sulfonamide group is generally crystalline and exhibits poor solubility in water.[2][3] It is a weak acid and can form salts with bases. While relatively unreactive, the sulfur-nitrogen (S-N) bond can be susceptible to cleavage under certain hydrolytic conditions, particularly in acidic environments.[4]

-

The Formylphenyl Group: The aldehyde functionality is a primary site for various chemical reactions, including nucleophilic additions and redox transformations.[1] Aromatic aldehydes are susceptible to oxidation, which can convert the formyl group into a carboxylic acid.[5][6] This transformation can significantly alter the molecule's physicochemical properties, including its solubility and potential for biological interactions.

This guide will systematically explore the experimental determination of solubility and stability, providing both the theoretical underpinnings and practical, step-by-step protocols.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its handling and formulation.

| Property | Value/Information | Source |

| Molecular Formula | C₁₃H₁₁NO₃S | [7] |

| Molecular Weight | 261.30 g/mol | [7] |

| CAS Number | 151721-35-6 | [1][7] |

| Predicted LogP | 2.2999 | [7] |

| Hydrogen Bond Donors | 1 | [7] |

| Hydrogen Bond Acceptors | 3 | [7] |

| Rotatable Bonds | 4 | [7] |

Solubility Assessment: A Critical Parameter for Bioavailability

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability.[8][9] Both kinetic and thermodynamic solubility are important parameters to assess during drug development.

Theoretical Considerations

The presence of both a polar sulfonamide group and a relatively non-polar aromatic system suggests that the solubility of this compound will be highly dependent on the solvent system. While poorly soluble in water, it is expected to have better solubility in organic solvents like dimethyl sulfoxide (DMSO) and ethanol.[10][11]

Experimental Protocols for Solubility Determination

The shake-flask method is considered the "gold standard" for determining thermodynamic solubility, representing the equilibrium concentration of a compound in a saturated solution.

Protocol:

-

Preparation: Add an excess amount of this compound to a series of vials containing different solvents of interest (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, DMSO).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples to pellet the undissolved solid.

-

Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Causality Behind Experimental Choices:

-

Excess Solid: Ensures that the solution becomes saturated, a prerequisite for determining thermodynamic equilibrium.

-

Constant Temperature: Solubility is temperature-dependent; maintaining a constant temperature is crucial for reproducible results.

-

Prolonged Agitation: Allows sufficient time for the dissolution process to reach equilibrium.

-

HPLC Analysis: Provides a sensitive and specific method for quantifying the concentration of the dissolved analyte, separating it from any potential impurities or early-stage degradation products.[8]

Kinetic solubility measures the concentration at which a compound precipitates from a solution when added from a stock solution (typically in DMSO). This is a higher-throughput method often used in early drug discovery.

Protocol:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO.

-

Serial Dilution: Add small volumes of the stock solution to an aqueous buffer (e.g., PBS) in a multi-well plate to create a range of concentrations.

-

Precipitation Detection: Monitor the solutions for the appearance of precipitate over a set period (e.g., 1-2 hours). This can be done visually or using instrumentation like a nephelometer, which measures light scattering due to suspended particles.

-

Determination of Kinetic Solubility: The highest concentration that remains clear is reported as the kinetic solubility.

Workflow for Solubility Determination

Caption: Workflow for Thermodynamic and Kinetic Solubility Determination.

Stability Assessment: Ensuring Molecular Integrity

Stability testing is crucial to identify how the quality of a substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[4] Forced degradation studies are performed under more severe conditions to accelerate degradation and elucidate potential degradation pathways.[12][13]

Potential Degradation Pathways

Based on the structure of this compound, the following degradation pathways are plausible:

-

Oxidation: The aldehyde group is prone to oxidation to the corresponding carboxylic acid, N-(3-carboxyphenyl)benzenesulfonamide. This is a common degradation pathway for aromatic aldehydes.[5][6]

-

Hydrolysis: The sulfonamide S-N bond can undergo hydrolysis, particularly under acidic conditions, to yield benzenesulfonic acid and 3-aminobenzaldehyde.[4]

-

Photodegradation: Aromatic sulfonamides can be susceptible to photodegradation, which may involve cleavage of the S-N bond.[14]

Potential Degradation Pathways of this compound

Caption: Workflow for Forced Degradation Studies.

Conclusion

The solubility and stability of this compound are critical parameters that influence its utility in research and drug development. This guide has provided a framework for a comprehensive assessment of these properties. The inherent reactivity of the aldehyde and sulfonamide moieties necessitates a thorough experimental evaluation. By following the detailed protocols outlined herein, researchers can generate reliable and reproducible data to inform formulation development, define appropriate storage conditions, and ensure the overall quality and efficacy of this promising molecule.

References

- Christoph, S. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. In Drug Discovery and Development - Present and Future. IntechOpen.

- Jouyban, A. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. Journal of Pharmacy and Pharmacology, 71(5), 645-661.

- Bonal, V., & Vial, L. (2011). Photodegradation of aryl sulfonamides: N-tosylglycine.

- Chen, Y., et al. (2006). Solid Solubilities of Sulfonamides and Use of Rapid Expansion of Supercritical Solutions for Microparticle Production. Journal of Pharmaceutical Sciences, 95(7), 1545-1557.

- Li, S., et al. (2022). Understanding the Production and Stability of Aldehydes through the Catalytic Oxidation of Native Lignin to Phenolic Monomers. TSI Journals.

-

Wikipedia. (2023). Sulfonamide. Wikipedia. Retrieved from [Link]

-

Organic Chemistry Tutor. (2020, May 18). 26.04 Protecting Groups for Amines: Sulfonamides [Video]. YouTube. [Link]

- Hall, H. K. (1956). The basicity of aliphatic sulfonamides. Journal of the American Chemical Society, 78(11), 2570–2572.

- Li, Y., et al. (2023). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. Molecules, 28(14), 5468.

-

Harris, J. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Retrieved from [Link]

- Bajaj, S., et al. (2016).

- Sule, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. International Journal of Pharmaceutical Sciences and Research, 14(4), 1-10.

- Usha, K., et al. (2011). N-(2-Formylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2625.

- Proctor, L. S., & Warrilow, C. (2022). Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates. The Journal of Organic Chemistry, 87(10), 6549-6557.

- Smith, C. J., et al. (2023). Photocatalytic Carboxylate to Sulfinamide Switching Delivers a Divergent Synthesis of Sulfonamides and Sulfonimidamides. Journal of the American Chemical Society, 145(39), 21548-21556.

- Richard, F., et al. (2015). Oxidative degradation of fragrant aldehydes. Autoxidation by molecular oxygen. Flavour and Fragrance Journal, 30(2), 125-135.

- European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. EMA.

- eGyanKosh. (n.d.).

- LibreTexts Chemistry. (2023). 19.3: Oxidation of Aldehydes and Ketones. LibreTexts.

-

PubChem. (n.d.). 4-(3-Formylphenyl)-Benzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

- Gowda, B. T., et al. (2009). N-(3-Methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 10), o2523.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Sulfonamide - Wikipedia [en.wikipedia.org]

- 3. ema.europa.eu [ema.europa.eu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. tsijournals.com [tsijournals.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemscene.com [chemscene.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. apexbt.com [apexbt.com]

- 11. 苯磺酰胺 ≥98% | Sigma-Aldrich [sigmaaldrich.com]

- 12. mdpi.com [mdpi.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Photodegradation of aryl sulfonamides: N-tosylglycine - Chemical Communications (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Crystal Structure Analysis of N-(3-formylphenyl)benzenesulfonamide: Methodology and Supramolecular Insights

Abstract

This technical guide provides a comprehensive, in-depth exploration of the methodologies and analytical insights involved in the single-crystal X-ray structure analysis of N-(3-formylphenyl)benzenesulfonamide. Benzenesulfonamide derivatives are a cornerstone in medicinal chemistry, recognized for a wide spectrum of biological activities.[1][2] The inclusion of a reactive formyl group on the phenyl ring offers a versatile anchor for synthetic modifications, making this class of compounds particularly interesting for drug discovery and development.[1][3] Understanding the precise three-dimensional architecture, conformational preferences, and intermolecular interactions of these molecules is paramount for rational drug design and for controlling the solid-state properties of active pharmaceutical ingredients.

While a definitive crystal structure for the title compound, this compound, is not publicly deposited at the time of this guide, we will leverage the detailed, published crystallographic data of its closely related isomer, N-(2-formylphenyl)benzenesulfonamide , as an authoritative case study.[4] The principles, experimental protocols, and analytical techniques described herein are directly applicable and provide a robust framework for the structural elucidation of this and other related benzenesulfonamide derivatives.

Synthesis and Crystal Growth

The successful determination of a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

Synthetic Protocol: this compound

The synthesis is reliably achieved via a nucleophilic substitution reaction between 3-aminobenzaldehyde and benzenesulfonyl chloride, a classic method for forming the sulfonamide bond.

Step-by-Step Protocol:

-

Dissolution: Dissolve 3-aminobenzaldehyde (1.0 eq.) in a suitable aprotic solvent, such as pyridine or dichloromethane, under an inert atmosphere (N₂ or Ar). Cool the solution to 0 °C in an ice bath.

-

Addition of Base: If not using pyridine as the solvent, add a non-nucleophilic base like triethylamine (1.2 eq.) to the solution. This will act as a scavenger for the HCl byproduct.

-

Reagent Addition: Add benzenesulfonyl chloride (1.1 eq.) dropwise to the cooled solution with vigorous stirring. The reaction is exothermic.

-

Reaction: Allow the mixture to slowly warm to room temperature and stir for 12-24 hours, monitoring progress with thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction with dilute HCl. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a pure solid.[5]

Single Crystal Growth

Obtaining crystals suitable for X-ray diffraction requires careful control over crystallization conditions. The goal is to produce a single, defect-free crystal, typically 0.1-0.3 mm in each dimension.[6]

Method: Slow Evaporation

-

Solvent Selection: Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., ethanol, acetone, or ethyl acetate) in which it is moderately soluble.

-

Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any particulate matter.

-

Evaporation: Cover the vial with a cap pierced with a few small holes or with parafilm with needle punctures. This allows the solvent to evaporate slowly over several days to weeks at a constant temperature.

-

Harvesting: Once well-formed crystals appear, carefully harvest them from the mother liquor using a spatula or loop and dry them on filter paper.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[6][7] The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.[8][9]

Experimental Workflow

The journey from a crystal to a refined structure follows a well-defined, multi-step workflow, which is streamlined by modern software packages.

Caption: The workflow for single-crystal X-ray structure determination.

Data Collection

A suitable crystal is mounted on a goniometer and cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure. The parameters used for the analogous N-(2-formylphenyl)benzenesulfonamide provide a reliable template.[4]

| Parameter | Typical Value | Rationale |

| Instrument | Bruker APEXII CCD or similar | Modern area-detector diffractometers enable efficient data collection.[4][7] |

| X-ray Source | Mo Kα radiation (λ = 0.71073 Å) | Molybdenum is a common target for small-molecule crystallography.[10] |

| Temperature | 100(2) K or 293 K | Low temperature reduces atomic displacement, improving data quality.[4] |

| Data Collection Mode | ω and φ scans | Rotates the crystal to capture diffraction data from all possible orientations.[6] |

Structure Solution and Refinement

Once the diffraction data is collected and processed (integrated and scaled), the next step is to determine the arrangement of atoms in the unit cell.

-

Structure Solution: The phase problem is solved using direct methods, typically with software like SHELXT.[11] This program uses statistical methods to generate an initial electron density map that reveals the positions of most non-hydrogen atoms.

-

Structure Refinement: The initial atomic model is then refined against the experimental data using a full-matrix least-squares method on F², most commonly with SHELXL executed within a graphical user interface like Olex2.[12][13][14][15] This iterative process involves:

-

Assigning atom types (C, N, O, S) to the electron density peaks.

-

Refining atomic coordinates and anisotropic displacement parameters (ADPs), which model the thermal motion of each atom as an ellipsoid.

-

Locating hydrogen atoms in the difference Fourier map or placing them in calculated positions.

-

The refinement continues until the model converges, indicated by minimal shifts in parameters and stable quality metrics (R1, wR2, and Goodness-of-Fit).

-

In-Depth Structural Analysis (A Case Study)

The refined crystallographic model of N-(2-formylphenyl)benzenesulfonamide (CSD Refcode: VUDQAR) provides a robust basis for understanding the structural chemistry of this compound class.[4]

Crystal Data and Refinement Details

The following table summarizes the key crystallographic parameters, which serve as a benchmark for data quality.

| Parameter | N-(2-formylphenyl)benzenesulfonamide[4] |

| Chemical Formula | C₁₃H₁₁NO₃S |

| Formula Weight | 261.29 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a, b, c (Å) | 7.7656(2), 9.0080(2), 9.5855(2) |

| α, β, γ (°) | 86.293(1), 77.912(1), 68.826(1) |

| Volume (ų) | 611.35(2) |

| Z | 2 |

| Final R1 [I > 2σ(I)] | 0.040 |

| wR2 (all data) | 0.119 |

| Goodness-of-fit (S) | 1.02 |

Molecular Geometry and Conformation

The molecule adopts a bent conformation at the sulfur atom. The dihedral angle between the two aromatic rings is a key conformational descriptor. In the case of the 2-formyl isomer, this angle is 88.18 (8)°, indicating a nearly perpendicular arrangement.[4] This is significantly different from other substituted benzenesulfonamides, where this angle can vary widely, demonstrating the influence of substituent position on molecular conformation.[16][17]

The bond lengths and angles within the sulfonamide group (S=O, S-N, S-C) are consistent with those observed in other well-characterized sulfonamide structures.[18]

Supramolecular Interactions and Crystal Packing

The way molecules pack in the crystal lattice is dictated by a network of non-covalent interactions, primarily hydrogen bonds. These interactions are critical for crystal stability and influence physical properties like solubility.

In the N-(2-formylphenyl)benzenesulfonamide structure, both intramolecular and intermolecular hydrogen bonds are observed.[4] An intramolecular N-H···O hydrogen bond occurs between the sulfonamide N-H donor and the oxygen of the formyl group, creating a stable six-membered ring motif denoted as S(6).

The dominant intermolecular interaction is a C-H···O hydrogen bond, which links molecules into chains. This demonstrates that even weaker C-H donors can play a crucial role in directing the crystal packing.

Caption: Key hydrogen bonding interactions in formyl-substituted benzenesulfonamides.

Table of Hydrogen Bond Geometry:

| D—H···A | D-H (Å) | H···A (Å) | D···A (Å) | <(DHA) (°) | Type |

| N1—H1···O3 | 0.86 | 2.12 | 2.709(2) | 124 | Intramolecular |

| C3—H3···O2 | 0.93 | 2.54 | 3.448(2) | 165 | Intermolecular |

| Data adapted from the N-(2-formylphenyl)benzenesulfonamide structure.[4] |

Hirshfeld Surface Analysis

To provide a more holistic view of all intermolecular interactions, Hirshfeld surface analysis can be employed. This technique maps the close contacts a molecule makes with its neighbors in the crystal.[19][20] The surface is colored to highlight different types of interactions and their relative strengths.

-

d_norm surface: Red spots on the d_norm surface indicate close contacts that are shorter than the van der Waals radii sum, highlighting the most significant interactions, such as strong hydrogen bonds.[21]

-

2D Fingerprint Plots: These plots quantify the contribution of different atom···atom contacts to the overall crystal packing. For a molecule like this compound, the plot would be expected to show significant contributions from O···H/H···O contacts (40-50%), reflecting the importance of hydrogen bonding, as well as substantial H···H contacts (25-35%), which are typical for organic molecules.[22][23]

This analysis provides a quantitative fingerprint of the supramolecular environment, which is invaluable for comparing related structures and understanding polymorphism.

Conclusion

The single-crystal X-ray analysis of this compound, guided by data from its close structural analogues, provides indispensable insights into its molecular structure and supramolecular assembly. The analysis reveals a distinct three-dimensional conformation governed by the substitution pattern and a crystal lattice stabilized by a network of specific N-H···O and C-H···O hydrogen bonds. Advanced analytical tools like Hirshfeld surface analysis further quantify the interaction landscape. This detailed structural knowledge is fundamental for establishing structure-activity relationships (SAR) and for the rational design of new therapeutic agents with optimized efficacy and solid-state properties.

References

-

Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. (2023). Scientific Research Publishing. [Link]

-

The Hirshfeld Surface. CrystalExplorer. [Link]

-

Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. (2023). ResearchGate. [Link]

-

Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing. (2019). PubMed Central. [Link]

-

X-ray crystallography. Wikipedia. [Link]

-

Hirshfeld surface analysis. (2017). Royal Society of Chemistry. [Link]

-

Structure Refinement. OlexSys. [Link]

-

Crystallographic Facilities @ Otterbein. Otterbein University. [Link]

-

OLEX2: A complete structure solution, refinement and analysis program. (2009). ResearchGate. [Link]

-

The anatomy of a comprehensive constrained, restrained refinement program for the modern computing environment – Olex2 dissected. (2015). International Union of Crystallography. [Link]

-

N-(3-Chlorophenyl)benzenesulfonamide. (2008). PubMed Central. [Link]

-

Structure Solution and Refinement with Olex2: A guide for Chem 432 Students. (2021). Northwestern University. [Link]

-

Single-crystal X-ray Diffraction. SERC Carleton. [Link]

-

Single Crystal X-ray Diffractometers. Bruker. [Link]

-

What is Single Crystal X-ray Diffraction?. (2020). YouTube. [Link]

- Benzenesulfonamide derivatives and pharmaceutical composition thereof. (2011).

-

N-(2-Formylphenyl)benzenesulfonamide. (2009). PubMed Central. [Link]

-

N-(3,5-Dimethylphenyl)benzenesulfonamide. (2010). PubMed Central. [Link]

-

N-(3-Methylphenyl)benzenesulfonamide. (2009). PubMed Central. [Link]

-

Crystal structure and Hirshfeld surface analysis of N-[2-(5-methylfuran-2-yl)phenyl]-3-nitro-N-[(3-nitrophenyl)sulfonyl]benzenesulfonamide. (2022). National Institutes of Health. [Link]

-

Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. (2020). European Journal of Chemistry. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Benzenesulfonamide | 98-10-2 [chemicalbook.com]

- 3. EP2366687A2 - Benzenesulfonamide derivatives and pharmaceutical composition thereof - Google Patents [patents.google.com]

- 4. N-(2-Formylphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. creative-biostructure.com [creative-biostructure.com]

- 7. Single Crystal X-ray Diffractometers | Bruker [bruker.com]

- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 9. m.youtube.com [m.youtube.com]

- 10. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 11. researchgate.net [researchgate.net]

- 12. Structure Refinement | OlexSys [olexsys.org]

- 13. Crystallographic Facilities @ Otterbein · Crystals@Otterbein [crystals.symotter.org]

- 14. journals.iucr.org [journals.iucr.org]

- 15. imserc.northwestern.edu [imserc.northwestern.edu]

- 16. N-(3-Chlorophenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 17. N-(3,5-Dimethylphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 18. N-(3-Methylphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]

- 20. Hirshfeld surface analysis - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 21. Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Crystal structure and Hirshfeld surface analysis of N-[2-(5-methylfuran-2-yl)phenyl]-3-nitro-N-[(3-nitrophenyl)sulfonyl]benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

"benzenesulfonamide scaffold in medicinal chemistry"

<An In-depth Technical Guide to the Benzenesulfonamide Scaffold in Medicinal Chemistry

The benzenesulfonamide scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure in a vast array of therapeutic agents. Its remarkable versatility stems from its unique physicochemical properties and its ability to engage in diverse and high-affinity interactions with a multitude of biological targets. This guide provides a comprehensive exploration of the benzenesulfonamide core, delving into its fundamental characteristics, synthetic methodologies, and multifaceted roles in drug design. We will examine its critical function in key drug classes, including carbonic anhydrase inhibitors, COX-2 inhibitors, and antibacterial agents, supported by detailed mechanistic insights and structure-activity relationship (SAR) analyses. This document is intended for researchers, scientists, and drug development professionals, offering a blend of foundational knowledge and field-proven insights to inspire and guide future innovation in benzenesulfonamide-based drug discovery.

The Enduring Legacy of the Benzenesulfonamide Scaffold

The benzenesulfonamide moiety, characterized by a benzene ring directly attached to a sulfonamide group (-SO₂NH₂), is a deceptively simple structure that has profoundly impacted the landscape of medicine. Its journey began with the discovery of the antibacterial properties of sulfonamide drugs, colloquially known as "sulfa drugs," which were among the first effective systemic antimicrobials.[1][2] This initial breakthrough paved the way for the exploration and discovery of a wide range of therapeutic applications for benzenesulfonamide derivatives.

The enduring appeal of this scaffold lies in several key attributes:

-

Synthetic Tractability: The benzenesulfonamide core is readily synthesized and derivatized through well-established chemical transformations, allowing for the efficient generation of large and diverse compound libraries for screening.

-

Physicochemical Properties: The sulfonamide group is a strong hydrogen bond donor and acceptor, enabling it to form robust interactions with protein active sites. Its acidic nature (pKa ≈ 10) allows for ionization under physiological conditions, influencing solubility, cell permeability, and pharmacokinetic profiles.

-

Structural Versatility: The benzene ring provides a rigid platform for the precise spatial orientation of substituents, facilitating the exploration of structure-activity relationships. Modifications at the para-position of the benzene ring and the sulfonamide nitrogen are common strategies to modulate potency, selectivity, and pharmacokinetic properties.

Synthetic Strategies: Building the Benzenesulfonamide Core

The construction of benzenesulfonamide derivatives is a well-trodden path in organic synthesis, with several reliable methods at the disposal of medicinal chemists.

Classical Synthesis from Anilines

A cornerstone of benzenesulfonamide synthesis involves the diazotization of an appropriately substituted aniline, followed by a Sandmeyer-type reaction with sulfur dioxide in the presence of a copper catalyst to yield the corresponding benzenesulfonyl chloride. This versatile intermediate can then be reacted with a wide range of amines or ammonia to afford the desired sulfonamides.[3]

Experimental Protocol: Synthesis of a Generic Benzenesulfonamide from Aniline

-

Diazotization: Dissolve the starting aniline in a cooled (0-5 °C) aqueous solution of a strong acid (e.g., HCl). Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.

-

Sulfonylation (Sandmeyer Reaction): In a separate flask, prepare a solution of sulfur dioxide in glacial acetic acid and add copper(I) chloride as a catalyst. Slowly add the previously prepared diazonium salt solution to this mixture. Nitrogen gas will evolve. Allow the reaction to warm to room temperature and stir for several hours.

-

Work-up: Pour the reaction mixture into ice water to precipitate the benzenesulfonyl chloride. Filter the solid and wash with cold water.

-

Amidation: Dissolve the crude benzenesulfonyl chloride in a suitable solvent (e.g., dichloromethane). Add the desired amine (or ammonia for a primary sulfonamide) and a base (e.g., triethylamine or pyridine) to scavenge the HCl byproduct. Stir at room temperature until the reaction is complete (monitored by TLC).

-

Purification: Perform an aqueous work-up to remove water-soluble impurities. Purify the crude product by recrystallization or column chromatography.

Modern Synthetic Approaches

While classical methods remain robust, contemporary medicinal chemistry often employs more sophisticated and efficient strategies, such as "click chemistry," to generate novel benzenesulfonamide derivatives.[4][5] The copper-catalyzed azide-alkyne cycloaddition (CuAAC) has proven particularly useful for creating triazole-linked benzenesulfonamides, offering high yields and modularity.[4]

The Benzenesulfonamide Scaffold in Action: Key Therapeutic Classes

The true power of the benzenesulfonamide scaffold is evident in its successful incorporation into a diverse range of clinically important drugs.

Carbonic Anhydrase Inhibitors: A Tale of Zinc Binding

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[6][7] They are involved in numerous physiological processes, and their inhibition has therapeutic benefits in various conditions. Benzenesulfonamides are the quintessential inhibitors of carbonic anhydrases.[7]

Mechanism of Action: The deprotonated sulfonamide nitrogen of the benzenesulfonamide inhibitor coordinates directly to the zinc ion in the active site of the carbonic anhydrase enzyme.[7] This interaction, along with hydrogen bonding and van der Waals interactions between the benzenesulfonamide scaffold and active site residues, leads to potent inhibition of the enzyme.[7]

Prominent Examples:

-

Dorzolamide (Trusopt®): A topical carbonic anhydrase inhibitor used to treat glaucoma.[8][9][10][11][12] By inhibiting CA-II in the ciliary processes of the eye, dorzolamide reduces the production of aqueous humor, thereby lowering intraocular pressure.[8][9][12]

-

Acetazolamide (Diamox®): A systemic CA inhibitor used as a diuretic, for the treatment of glaucoma, and to manage acute mountain sickness.

Structure-Activity Relationship (SAR) Insights:

The SAR of benzenesulfonamide-based CA inhibitors is well-established.[13] The primary sulfonamide group is essential for zinc binding and inhibitory activity.[14] Modifications to the benzene ring, often referred to as the "tail," can significantly impact isoform selectivity and potency by interacting with different regions of the enzyme's active site.[5][13] For instance, targeting tumor-associated isoforms like CA IX and CA XII with selective inhibitors is a promising strategy in cancer therapy.[4][14][15][16]

Visualization of Carbonic Anhydrase Inhibition:

Caption: Benzenesulfonamide inhibiting carbonic anhydrase by coordinating to the active site zinc ion.

Selective COX-2 Inhibitors: Targeting Inflammation

Cyclooxygenase (COX) enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[17][18] There are two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation.[17] Selective inhibition of COX-2 offers anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.[17][19]

Mechanism of Action: The benzenesulfonamide moiety of selective COX-2 inhibitors plays a crucial role in their selectivity.[17][20] The larger active site of COX-2 contains a side pocket that is absent in COX-1.[21] The sulfonamide group of drugs like celecoxib fits into this side pocket, leading to selective and potent inhibition of COX-2.[17][21]

Prominent Example:

-

Celecoxib (Celebrex®): A widely prescribed selective COX-2 inhibitor for the treatment of arthritis and acute pain.[17][18][19][20][21]

Visualization of COX-2 Selective Inhibition:

Caption: Celecoxib selectively inhibits the COX-2 enzyme by binding to its unique side pocket.

Antimicrobial Agents: A Resurgence of Interest